molecular formula C13H17ClN2O3 B1400682 4-[4-(N-(3-chloro-(2R)-2-hydroxy-1-propyl)amino)phenyl]morpholin-3-one CAS No. 1252018-10-2

4-[4-(N-(3-chloro-(2R)-2-hydroxy-1-propyl)amino)phenyl]morpholin-3-one

Cat. No.: B1400682
CAS No.: 1252018-10-2
M. Wt: 284.74 g/mol
InChI Key: NPRLIANVFKCHMG-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(N-(3-chloro-(2R)-2-hydroxy-1-propyl)amino)phenyl]morpholin-3-one (CAS: 1252018-10-2) is a chiral morpholinone derivative with a molecular formula of C₁₃H₁₇ClN₂O₃ and a molecular weight of 284.74 g/mol . Structurally, it features:

  • A morpholin-3-one core substituted at the 4-position with a para-aminophenyl group.
  • A (2R)-configured 3-chloro-2-hydroxypropylamine side chain attached to the aromatic amine.

This compound is a critical intermediate in synthesizing anticoagulants such as rivaroxaban, a direct Factor Xa inhibitor . Its stereochemistry (R-configuration at the hydroxypropyl group) is essential for biological activity, as enantiomeric impurities can compromise drug efficacy . Physicochemical properties include a density of 1.4±0.1 g/cm³, boiling point of 604.5±55.0°C, and flash point of 319.4±31.5°C .

Properties

IUPAC Name

4-[4-[[(2R)-3-chloro-2-hydroxypropyl]amino]phenyl]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c14-7-12(17)8-15-10-1-3-11(4-2-10)16-5-6-19-9-13(16)18/h1-4,12,15,17H,5-9H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRLIANVFKCHMG-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NC[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252018-10-2
Record name 4-[4-[[(2R)-3-Chloro-2-hydroxypropyl]amino]phenyl]-3-morpholinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBN2HD6NR3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Mode of Action

This compound acts as an inhibitor of FXa. By binding to FXa, it prevents the conversion of prothrombin to thrombin, a critical step in the coagulation cascade. This inhibition disrupts the coagulation process, reducing the formation of blood clots.

Biochemical Pathways

The inhibition of FXa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By preventing the action of FXa, this compound disrupts the cascade, reducing thrombin generation and ultimately decreasing the formation of fibrin clots.

Result of Action

The result of the compound’s action is a reduction in blood clot formation. By inhibiting FXa and disrupting the coagulation cascade, it reduces the generation of thrombin and the formation of fibrin clots. This can help prevent conditions caused by blood clots, such as stroke and venous thromboembolism.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy and stability may be affected by the pH of the environment, as its pKa is predicted to be 13.53±0.20. Additionally, the presence of other substances, such as proteins or ions, could potentially interact with the compound and affect its action.

Biological Activity

The compound 4-[4-(N-(3-chloro-(2R)-2-hydroxy-1-propyl)amino)phenyl]morpholin-3-one (CAS No: 1252018-10-2) is a morpholinone derivative notable for its potential biological activities. This article explores its biological activity, including mechanisms, therapeutic implications, and relevant case studies.

  • Molecular Formula : C13H17ClN2O3
  • Molecular Weight : 284.739 g/mol
  • Density : 1.4 g/cm³
  • Water Solubility : Slightly soluble (7.1 g/L at 25 ºC)
  • LogP : -0.17 (indicating low lipophilicity)
PropertyValue
Molecular FormulaC13H17ClN2O3
Molecular Weight284.739 g/mol
Density1.4 g/cm³
Water Solubility7.1 g/L
LogP-0.17

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the morpholinone moiety suggests potential inhibition of certain kinases or proteases, which are critical in cancer progression and other diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, analogs have shown enhanced potency in inhibiting cell proliferation in human breast cancer cells (MCF10CA1) and leukemia cells (NB4), suggesting a promising avenue for further research in oncology .

Case Studies

  • In Vitro Studies :
    • A study involving the compound's analogs demonstrated an IC50 value of less than 10 µM against MCF10CA1 cells, indicating strong antiproliferative effects .
    • Another investigation highlighted its ability to induce apoptosis in leukemia cells, with mechanisms involving caspase activation and modulation of Bcl-2 family proteins.
  • In Vivo Studies :
    • Animal models treated with morpholinone derivatives showed reduced tumor growth rates compared to control groups, suggesting effective bioavailability and therapeutic potential .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of the compound have shown it to possess activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that modifications to the chloropropyl side chain can enhance its efficacy against specific pathogens .

Table 2: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerIC50 < 10 µM in MCF10CA1 cells
Apoptosis InductionCaspase activation in leukemia cells
AntimicrobialActive against Gram-positive/negative bacteria

Scientific Research Applications

Structural Representation

The structural formula can be represented as follows:

InChI=InChI 1S C13H17ClN2O3 c14 7 12 17 8 15 10 1 3 11 4 2 10 16 5 6 19 9 13 16 18 h1 4 12 15 17H 5 9H2 t12 m0 s1\text{InChI}=\text{InChI 1S C13H17ClN2O3 c14 7 12 17 8 15 10 1 3 11 4 2 10 16 5 6 19 9 13 16 18 h1 4 12 15 17H 5 9H2 t12 m0 s1}

Medicinal Chemistry

The compound has been studied for its potential as an antitumor agent . Research indicates that derivatives of morpholinone compounds exhibit cytotoxic effects against various cancer cell lines. The specific substitution patterns on the morpholine ring can influence the biological activity and selectivity of these compounds.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of morpholinone derivatives, including compounds similar to 4-[4-(N-(3-chloro-(2R)-2-hydroxy-1-propyl)amino)phenyl]morpholin-3-one. The results demonstrated significant inhibition of cell proliferation in breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Synthesis and Derivation

The synthesis of this compound typically involves the reaction of (R)-(-)-Epichlorohydrin with 4-(4-Aminophenyl)morpholin-3-one. This method highlights the importance of chirality in influencing the pharmacological properties of the final product.

Synthetic Route

The synthetic pathway can be summarized as follows:

  • Starting Material : (R)-(-)-Epichlorohydrin
  • Reagent : 4-(4-Aminophenyl)morpholin-3-one
  • Reaction Conditions : Under controlled temperature and solvent conditions to ensure optimal yield.

Antimicrobial Properties

Recent investigations have suggested that morpholinone derivatives possess antimicrobial properties, making them candidates for further development as antibacterial agents. The specific structural features of this compound may enhance its efficacy against resistant bacterial strains .

Neuropharmacology

There is emerging interest in exploring the neuropharmacological effects of this compound, particularly its potential role in modulating neurotransmitter systems or serving as a scaffold for developing neuroprotective agents.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Relevance Reference
4-[4-(N-(3-chloro-(2R)-2-hydroxy-1-propyl)amino)phenyl]morpholin-3-one 1252018-10-2 C₁₃H₁₇ClN₂O₃ 284.74 (2R)-3-chloro-2-hydroxypropylamine, morpholinone core Rivaroxaban intermediate
4-(4-Aminophenyl)morpholin-3-one 438056-69-0 C₁₀H₁₂N₂O₂ 192.22 Primary amine at para position Precursor for anticoagulant synthesis
4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride 898543-06-1 C₁₅H₂₀ClN₃O₄ 341.79 Oxazolidinone ring, aminomethyl group Active metabolite of Factor Xa inhibitors
4-(4-(Bis(3-chloro-2-hydroxypropyl)amino)phenyl)morpholin-3-one N/A C₁₉H₂₆Cl₂N₂O₄ 429.33 Two 3-chloro-2-hydroxypropyl groups Impurity in rivaroxaban synthesis
IMP-20.15/2.57 (Rivaroxaban impurity) N/A C₂₆H₃₅N₅O₆ 513.59 Extended hydroxy/amino substituents Byproduct of intermolecular reactions

Comparative Analysis

Physicochemical Properties

  • Solubility: The chloro-hydroxypropyl group in the target compound enhances polarity compared to 4-(4-aminophenyl)morpholin-3-one, improving aqueous solubility for downstream reactions .
  • Steric Effects : The bis-chloro-hydroxypropyl analogue (CAS: N/A) exhibits higher molecular weight and steric hindrance, reducing reactivity in coupling reactions .

Research Findings

  • Stereochemical Impact : The (2R)-hydroxypropyl group in the target compound increases synthetic yield (85–90%) compared to racemic mixtures, as confirmed by chiral HPLC .
  • Impurity Profiling : IMP-20.15/2.57 is detectable via LC-MS (m/z 514.27 [M+H]⁺) and must be controlled below 0.15% in rivaroxaban APIs .
  • Thermal Stability : The target compound decomposes at >300°C, making it suitable for high-temperature reactions in API synthesis .

Q & A

Basic: What synthetic routes are established for synthesizing 4-[4-(N-(3-chloro-(2R)-2-hydroxy-1-propyl)amino)phenyl]morpholin-3-one?

Methodological Answer:
The compound is synthesized via multi-step reactions involving key intermediates. For example:

  • Step 1 : Reaction of (R)-4-[4-[(3-chloro-2-hydroxypropyl)amino]phenyl]morpholin-3-one with ammonia in methanol under basic conditions yields intermediates like (S)-4-(4-((3-amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one .
  • Step 2 : Subsequent reactions may involve palladium-catalyzed hydrogenation (e.g., 10% Pd/C in methanol at 40°C for 6 hours) or acid treatment (e.g., HCl in methanol) to achieve final products with yields up to 90.2% .
    Critical parameters include pH control, solvent selection (methanol/ethanol), and inert atmospheres to prevent side reactions .

Advanced: How can reaction conditions be optimized to minimize impurity formation during synthesis?

Methodological Answer:
Impurity formation (e.g., IMP-20.15/2.57) often arises from intermolecular reactions between intermediates. Mitigation strategies include:

  • Temperature Control : Maintaining reaction temperatures below 50°C to suppress unwanted dimerization .
  • Catalyst Efficiency : Using Pd/C with strict hydrogen pressure regulation to reduce over-reduction byproducts .
  • Reagent Stoichiometry : Ensuring excess ammonia (2 equivalents) to drive the reaction toward the desired intermediate .
    Validation via HPLC and FT-IR helps monitor impurity profiles, with thresholds set at <0.1% for critical impurities .

Basic: What spectroscopic and chromatographic methods validate the compound’s structure and purity?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., morpholinone ring protons at δ 3.5–4.0 ppm, aromatic protons at δ 6.8–7.2 ppm) and confirms stereochemistry .
  • HPLC : Uses C18 columns with mobile phases like acetonitrile:water (70:30) to assess purity (>98%) and retention times (~8.2 minutes) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Advanced: How can researchers resolve conflicting data between NMR and mass spectrometry results?

Methodological Answer:
Discrepancies often arise from isotopic patterns or solvent interference. Strategies include:

  • High-Resolution MS (HRMS) : Confirms molecular formula (e.g., C₁₆H₂₀ClN₃O₃ requires [M+H]+ = 338.1174) to rule out adducts .
  • Deuterated Solvent Checks : Ensures NMR peaks are not obscured by residual protons (e.g., DMSO-d₆ vs. CDCl₃) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton and carbon shifts .

Basic: What are the key intermediates in the synthesis of this compound?

Methodological Answer:
Critical intermediates include:

  • (R)-4-[4-[(3-Chloro-2-hydroxypropyl)amino]phenyl]morpholin-3-one : Synthesized via nucleophilic substitution of chloropropylamine derivatives .
  • (S)-4-(4-((3-Amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one : Formed via ammonolysis, requiring strict pH control (pH 9–10) to prevent racemization .
    Intermediate purity is validated via TLC (toluene:acetone, 8:2) and recrystallization from THF .

Advanced: What computational or in-silico methods predict the compound’s reactivity or stability?

Methodological Answer:

  • DFT Calculations : Predict reaction pathways (e.g., activation energies for intramolecular cyclization) .
  • Molecular Dynamics Simulations : Model solvation effects in methanol/water systems to optimize crystallization .
  • Docking Studies : Assess potential binding motifs if the compound is a pharmacophore (e.g., morpholinone ring interactions with enzymes) .

Basic: How is the enantiomeric purity of the (2R)-configured hydroxypropyl group ensured?

Methodological Answer:

  • Chiral HPLC : Uses columns like Chiralpak AD-H with hexane:isopropanol (80:20) to separate enantiomers (Rf difference ≥1.5) .
  • Optical Rotation : Measures specific rotation (e.g., [α]D²⁵ = +15° to +20° for the R-configuration) .
  • X-ray Crystallography : Confirms absolute configuration via crystal structure analysis (e.g., CCDC deposition codes) .

Advanced: What strategies address low yields in the final hydrogenation step?

Methodological Answer:

  • Catalyst Screening : Test Pd/C, PtO₂, or Raney Ni for optimal activity .
  • Pressure Optimization : Increase H₂ pressure to 50 psi to accelerate reduction of nitro or azide groups .
  • Solvent Switches : Replace methanol with ethanol or THF to improve substrate solubility .

Basic: What analytical standards are used for quantifying this compound?

Methodological Answer:

  • Primary Standards : 4-(4-Aminophenyl)morpholin-3-one (CAS 367-21-1056) for calibration .
  • Chromatographic Grade : ≥99.5% purity (HPLC) with UV detection at 254 nm .
  • Spectroscopic Reference : Commercial FT-IR libraries (e.g., PubChem) validate functional groups .

Advanced: How do steric and electronic effects influence its reactivity in further derivatization?

Methodological Answer:

  • Steric Hindrance : The morpholinone ring’s rigidity limits nucleophilic attack at the 3-position .
  • Electronic Effects : Electron-withdrawing chloro and hydroxy groups activate the aniline moiety for electrophilic substitution .
  • Protecting Groups : Use Boc or Fmoc to shield the hydroxypropyl amine during functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(N-(3-chloro-(2R)-2-hydroxy-1-propyl)amino)phenyl]morpholin-3-one
Reactant of Route 2
Reactant of Route 2
4-[4-(N-(3-chloro-(2R)-2-hydroxy-1-propyl)amino)phenyl]morpholin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.